

Deregulation of p62-Mediated Mitophagy in Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	P62-mediated mitophagy inducer	
Cat. No.:	B2652579	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the deregulation of p62-mediated mitophagy in cancer. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction: The Dichotomous Role of p62 in Cancer

p62, also known as Sequestosome-1 (SQSTM1), is a multifunctional protein that plays a critical and complex role in cellular homeostasis. It acts as a selective autophagy receptor, linking ubiquitinated cargo, including damaged mitochondria, to the autophagic machinery for degradation—a process termed mitophagy.[1] Beyond its role in autophagy, p62 functions as a signaling hub, intersecting with key pathways that regulate cell growth, survival, and inflammation, such as the NF-κB, NRF2, and mTORC1 pathways.[2]

The role of p62 in cancer is multifaceted and context-dependent. While intact p62-mediated mitophagy is crucial for removing damaged mitochondria and preventing the accumulation of reactive oxygen species (ROS) and genomic instability, thereby acting as a tumor suppressor, the accumulation of p62, often due to impaired autophagy, can promote tumorigenesis.[1][3] High levels of p62 have been shown to drive cancer progression by activating pro-survival signaling pathways.[3] This guide explores the mechanisms behind this deregulation and provides the technical information required to study these processes in cancer models.

Quantitative Data on p62 Deregulation in Cancer

The expression level of p62 is frequently altered in various cancers, and its overexpression often correlates with poor patient outcomes. The following tables summarize quantitative data from studies on p62 expression and its effects on cancer phenotypes.

Table 1: p62 Expression Levels in Cancer vs. Normal

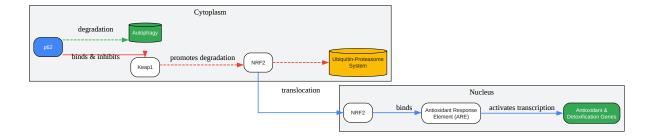
Tissues

Cancer Type	Comparison	Fold Change in p62 Expression	Reference
Liver Cancer (LIHC)	Tumor vs. Normal	~2.8-fold higher mRNA levels	[4]
Colon Cancer	Tumor vs. Adjacent Normal	Significantly higher mRNA and protein levels	[1]
Breast Cancer	Tumor vs. Adjacent Normal	1.09 to 4.28-fold higher protein levels	[5]
Bladder Cancer	Tumor vs. Normal	>2-fold upregulation in 4.4% of patients	[6]

Table 2: Prognostic Significance of High p62 Expression in Cancer Patients

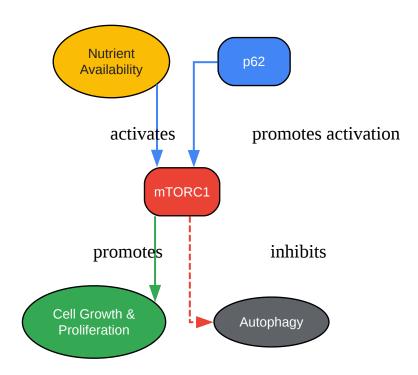
Cancer Type	Prognostic Parameter	Hazard Ratio (HR) (95% CI)	p-value	Reference
Pancreatic Cancer	Disease-Specific Survival	2.88 (1.17–7.11)	0.022	[7]
Pulmonary Squamous Cell Carcinoma	Disease-Specific Survival	2.99 (1.38–6.52)	0.006	[2]
Epithelial Ovarian Cancer	Overall Survival	Statistically Significant	0.013	[8]
Various Solid Tumors (Meta- analysis)	Overall Survival	2.22 (1.82–2.71)	< 0.05	[9]
Various Solid Tumors (Meta- analysis)	Disease-Free Survival	2.48 (1.78–3.46)	< 0.05	[9]

Table 3: Quantitative Effects of p62 Deregulation on Cancer Cell Phenotypes

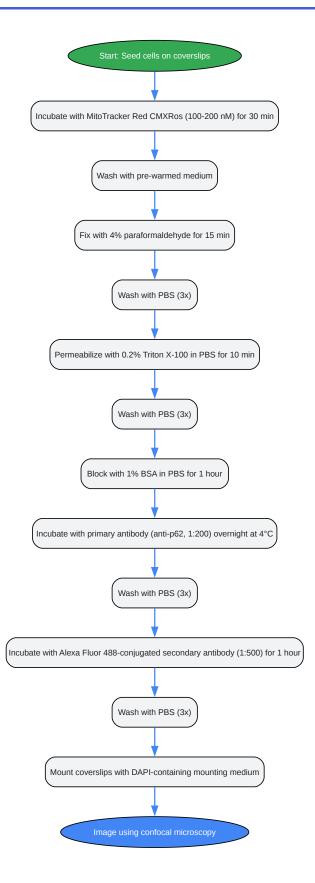

Cancer Model	p62 Manipulation	Effect on Phenotype	Quantitative Change	Reference
Prostate Cancer Cells (DU145)	p62 overexpression	Decreased Apoptosis	Lower rate of apoptosis compared to control	[10]
Prostate Cancer Cells (DU145)	p62 overexpression + Nrf2 siRNA	Increased Apoptosis	Prominently higher rate of apoptosis	[10][11]
Prostate Cancer Cells (DU145)	p62 overexpression	Increased Proliferation & Invasion	Increased rates of proliferation and invasion	[10]
Breast Cancer Cells (4T1)	p62 knockdown	Inhibited Proliferation	Significant decrease in tumor cell proliferation	[12]
Breast Cancer Cells (4T1)	p62 knockdown	Promoted Cell Death	Enhanced cell death in vitro	[12][13]
Breast Cancer Mouse Model	p62 knockdown	Suppressed Tumor Growth & Metastasis	Significantly delayed tumor growth and suppressed lung metastasis	[12][13][14]
Papillary Thyroid Cancer Cells	p62 knockout	Inhibited Proliferation	Suppressed cell growth rate and colony formation	[15]
Papillary Thyroid Cancer Xenograft	p62 knockout	Inhibited Tumor Growth	Smaller tumor growth rate and tumor weights	[15]
Intrahepatic Cholangiocarcino ma Mouse Model	p62 knockdown	Inhibited Tumor Growth & Metastasis	Reduced tumor volumes and rate	[16]

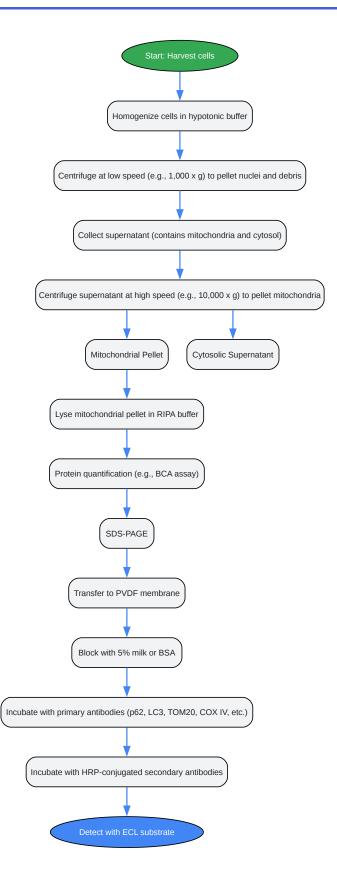
of lung metastasis

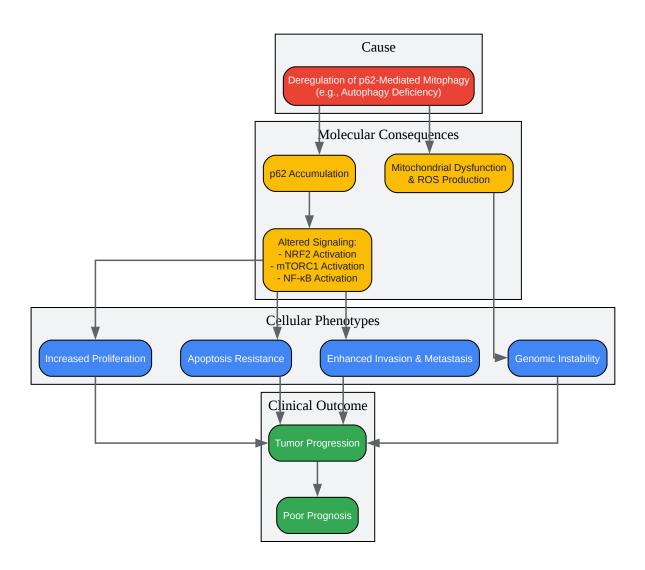
Key Signaling Pathways Involving p62 in Cancer


The deregulation of p62-mediated mitophagy has profound effects on intracellular signaling. The following diagrams illustrate the key signaling pathways influenced by p62 in the context of cancer.

Click to download full resolution via product page


Caption: p62-NRF2 signaling pathway in cancer.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Expanding perspectives on the significance of mitophagy in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. p62 at the Crossroads of Autophagy, Apoptosis, and Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. p62/SQSTM1 synergizes with autophagy for tumor growth in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence Basic Triple Stains [evidentscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Epigenetic regulation of p62/SQSTM1 overcomes the radioresistance of head and neck cancer cells via autophagy-dependent senescence induction PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p62 promotes proliferation, apoptosis-resistance and invasion of prostate cancer cells through the Keap1/Nrf2/ARE axis PMC [pmc.ncbi.nlm.nih.gov]
- 10. p62 promotes proliferation, apoptosis-resistance and invasion of prostate cancer cells through the Keap1/Nrf2/ARE axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SQSTM1/p62 regulate breast cancer progression and metastasis by inducing cell cycle arrest and regulating immune cell infiltration PMC [pmc.ncbi.nlm.nih.gov]
- 12. SQSTM1/p62 regulate breast cancer progression and metastasis by inducing cell cycle arrest and regulating immune cell infiltration PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Frontiers | SQSTM1/p62 Promotes Cell Growth and Triggers Autophagy in Papillary Thyroid Cancer by Regulating the AKT/AMPK/mTOR Signaling Pathway [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Mitotracker staining Alsford Lab [blogs.lshtm.ac.uk]
- To cite this document: BenchChem. [Deregulation of p62-Mediated Mitophagy in Cancer Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2652579#deregulation-of-p62-mitophagy-in-cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com